
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride is a chemical compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.63 g/mol It is known for its unique structure, which includes a benzimidoyl group substituted with hydroxy and methoxy groups, as well as a chloride atom
Vorbereitungsmethoden
The synthesis of N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride typically involves the reaction of 2,3-dimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then chlorinated using thionyl chloride or phosphorus pentachloride to yield this compound . The reaction conditions generally include:
Temperature: Room temperature to reflux conditions
Solvent: Commonly used solvents include dichloromethane or chloroform
Reaction Time: Several hours to complete the reaction
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: The chloride atom can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, alcohols, thiols
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride exerts its effects involves its ability to interact with various molecular targets and pathways. For example, its hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The chloride atom can also be involved in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .
Vergleich Mit ähnlichen Verbindungen
N-Hydroxy-2,3-dimethoxybenzimidoyl Chloride can be compared with other similar compounds, such as:
N-Hydroxybenzimidazole: Known for its use in direct C-H functionalization reactions.
N-Hydroxyphthalimide: Used to generate active N-oxyl radicals for various transformations.
Eigenschaften
Molekularformel |
C9H10ClNO3 |
|---|---|
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
N-hydroxy-2,3-dimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C9H10ClNO3/c1-13-7-5-3-4-6(8(7)14-2)9(10)11-12/h3-5,12H,1-2H3 |
InChI-Schlüssel |
OSUNXCDPHNBUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C(=NO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


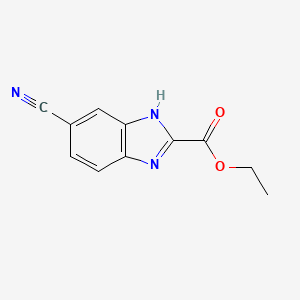
![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13680499.png)
![Methyl 7-Chloro-2,4-dimethyl-2-(4-oxocyclohexyl)benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13680505.png)
![6-Chloro-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13680506.png)
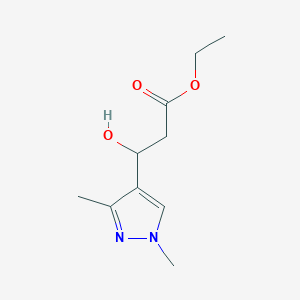
![1-(Benzo[b]thiophen-3-ylmethyl)azetidine](/img/structure/B13680520.png)
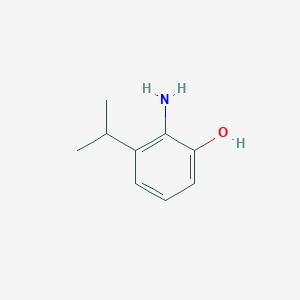
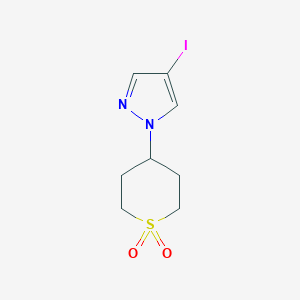

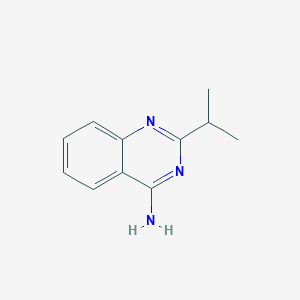


![3-[2-(Benzyloxy)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13680557.png)
